molecular formula C7H10N2O B11745324 (S)-2-Amino-2-(pyridin-2-yl)ethanol

(S)-2-Amino-2-(pyridin-2-yl)ethanol

Cat. No.: B11745324
M. Wt: 138.17 g/mol
InChI Key: QHWDUHWJQCQQSH-ZCFIWIBFSA-N
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Description

(S)-2-Amino-2-(pyridin-2-yl)ethanol is a chiral compound that features both an amino group and a hydroxyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(pyridin-2-yl)ethanol typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of chiral catalysts or chiral auxiliaries can also enhance the enantioselectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(pyridin-2-yl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(pyridin-2-yl)ethanol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The compound’s ability to chelate metal ions also makes it a valuable ligand in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(pyridin-2-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions and form diverse derivatives. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(2S)-2-amino-2-pyridin-2-ylethanol

InChI

InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2/t6-/m1/s1

InChI Key

QHWDUHWJQCQQSH-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC=NC(=C1)[C@@H](CO)N

Canonical SMILES

C1=CC=NC(=C1)C(CO)N

Origin of Product

United States

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